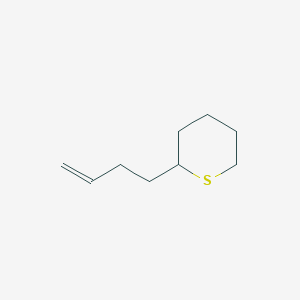

2-(But-3-en-1-yl)thiane

Description

Structure

3D Structure

Properties

CAS No. |

62737-92-2 |

|---|---|

Molecular Formula |

C9H16S |

Molecular Weight |

156.29 g/mol |

IUPAC Name |

2-but-3-enylthiane |

InChI |

InChI=1S/C9H16S/c1-2-3-6-9-7-4-5-8-10-9/h2,9H,1,3-8H2 |

InChI Key |

HINLBPJPHGHQMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1CCCCS1 |

Origin of Product |

United States |

Classification and Structural Features of 2 but 3 En 1 Yl Thiane

From a classification standpoint, 2-(But-3-en-1-yl)thiane is a heterocyclic compound. More specifically, it is a derivative of thiane (B73995), a six-membered saturated ring containing one sulfur atom. The nomenclature indicates that a but-3-en-1-yl group is attached to the carbon atom at the 2-position of the thiane ring.

Structural Features:

The molecule's structure is characterized by two key components:

The Thiane Ring: A non-aromatic, six-membered heterocycle with five carbon atoms and one sulfur atom. The thiane ring typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane (B81311). The presence of the sulfur atom, with its larger atomic radius and different bond lengths and angles compared to carbon, influences the precise geometry of the ring.

The But-3-en-1-yl Substituent: This is a four-carbon chain containing a double bond between the third and fourth carbon atoms (a terminal alkene). This substituent introduces an unsaturated, reactive site into the otherwise saturated heterocyclic system.

The linkage between these two moieties at the C-2 position of the thiane ring creates a chiral center, meaning that this compound can exist as a pair of enantiomers. The stereochemistry at this center would significantly influence the molecule's three-dimensional shape and its interactions with other chiral molecules.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Description |

| Molecular Formula | C9H16S |

| Classification | Heterocyclic Compound, Thioether, Alkene |

| Key Functional Groups | Thiane (cyclic thioether), Alkenyl (C=C double bond) |

| Chirality | Contains a stereocenter at the C-2 position of the thiane ring. |

| Hybridization | The thiane ring carbons are sp3 hybridized. The first two carbons of the butenyl chain are sp3 hybridized, while the terminal two carbons of the double bond are sp2 hybridized. The sulfur atom is sp3 hybridized. |

Academic Significance of Alkyl Substituted Cyclic Thioethers and Alkenyl Moieties in Organic Synthesis Research

Direct and Indirect Approaches to the Thiane Ring Scaffold

The creation of the saturated six-membered thioether ring is the foundational element of the synthesis. Both direct cyclization and precursor-based methods are viable routes.

Direct ring-closure reactions are a common and efficient means of forming the thiane core. A classic and widely used method involves the reaction of a 1,5-difunctionalized pentane (B18724) derivative with a sulfide (B99878) source. For instance, the cyclization of 1,5-dibromopentane (B145557) with sodium sulfide is a standard procedure for the preparation of the parent thiane ring. chemicalbook.com This reaction is typically performed by heating the reagents, sometimes in a polar aprotic solvent like acetonitrile (B52724) to facilitate the reaction for more complex substrates.

Another powerful strategy is the intramolecular hydrothiolation of an unsaturated thiol. wikipedia.org This reaction, which can be initiated by radicals or transition metals, involves the addition of a thiol group across a double bond within the same molecule to form a cyclic thioether. wikipedia.orgnih.gov For the synthesis of thianes, a hex-5-ene-1-thiol or a related derivative would be a suitable precursor. The thiol-ene reaction favors anti-Markovnikov addition, which is a key consideration in designing the precursor. wikipedia.org

More advanced techniques such as ring-closing metathesis (RCM) and various enzymatic cyclizations also provide pathways to six-membered rings, including thianes, and are part of the modern synthetic chemist's toolkit. nih.gov

Indirect methods, which involve the formation and subsequent transformation of an intermediate, offer alternative routes to the thiane ring. Thioacetalization, the reaction of a carbonyl compound with a dithiol, is a primary example. researchgate.netsci-hub.se While commonly used to form 1,3-dithianes from 1,3-propanedithiol (B87085) and an aldehyde or ketone, adaptations of this chemistry can be envisioned for thiane synthesis. organic-chemistry.org For example, using 1,4-dithiane-2,5-diol, which is commercially available, can provide access to the related 1,4-dithiin system through dehydration. beilstein-journals.org

The Pummerer reaction, involving the rearrangement of a sulfoxide (B87167), presents another indirect pathway. This reaction can generate an electrophilic sulfur species that is trapped intramolecularly to forge the heterocyclic ring, often leading to functionalized thianes that can be further modified.

Methodologies for Introducing the But-3-en-1-yl Moiety

With the thiane ring in hand, the next critical step is the introduction of the but-3-en-1-yl side chain. This is a carbon-carbon bond-forming process that must be directed specifically to the C2 position of the thiane ring. wikipedia.orgalevelchemistry.co.uk

The key to functionalizing the C2 position lies in the ability of the adjacent sulfur atom to stabilize a negative charge. Deprotonation of thiane at the C2 position using a strong base, such as n-butyllithium, generates a potent nucleophile known as 2-lithiothiane. This carbanion can then react with a suitable electrophile to form a new carbon-carbon bond.

For the synthesis of this compound, the most direct approach is the alkylation of 2-lithiothiane with a butenyl halide. The reaction of the lithiated thiane with an electrophile like 4-bromobut-1-ene or 4-iodobut-1-ene (B103956) would install the desired unsaturated side chain directly at the C2 position. This method is highly efficient and provides excellent control over the substitution pattern.

Table 1: Representative Electrophiles for Alkylation of 2-Lithiothiane

| Electrophile | Resulting Side Chain |

|---|---|

| 4-Bromobut-1-ene | But-3-en-1-yl |

| 4-Iodobut-1-ene | But-3-en-1-yl |

| Allyl Bromide | Prop-2-en-1-yl |

Alkenylation reactions provide alternative strategies for introducing the but-3-en-1-yl group, particularly the terminal double bond. nih.govmdpi.com While direct alkylation with a pre-formed butenyl electrophile is often most efficient, other methods can be considered.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for forming carbon-carbon bonds. alevelchemistry.co.uk These reactions could be employed by coupling a 2-halothiane (e.g., 2-bromothiane) with a butenylboronic acid or a butenylstannane derivative. Conversely, a 2-thianeboronic acid could be coupled with a vinyl halide. These methods offer broad functional group tolerance but require the synthesis of appropriately functionalized coupling partners.

Another approach involves a Wittig-type reaction. This would necessitate a multi-step sequence starting with a C2-functionalized thiane that could be converted into a phosphonium (B103445) ylide. Subsequent reaction with an aldehyde, such as propenal, would form the carbon-carbon double bond of the side chain.

Integrated Synthetic Pathways for this compound

An optimal synthesis integrates the formation of the heterocyclic core and the installation of the side chain into a concise and efficient sequence. For this compound, the most logical and well-precedented pathway combines direct cyclization to form the thiane ring followed by α-alkylation.

A Proposed High-Yield Synthetic Pathway:

Thiane Synthesis: The parent thiane ring is first synthesized via the reaction of 1,5-dibromopentane with sodium sulfide nonahydrate, typically by heating the mixture. chemicalbook.com Purification by distillation yields pure thiane. chemicalbook.com

α-Lithiation and Alkylation: The thiane is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium in hexanes, is added dropwise to generate the 2-lithiothiane intermediate. After a short stirring period, 4-bromobut-1-ene is added to the reaction mixture. The nucleophilic 2-lithiothiane attacks the electrophilic carbon of the butenyl bromide, displacing the bromide and forming the C-C bond. The reaction is then quenched and worked up to isolate the final product, this compound.

This integrated approach is highly effective because it relies on well-established, high-yielding reactions and utilizes readily accessible starting materials. The strategic use of the sulfur atom to direct the C-C bond formation is a classic example of leveraging heteroatom chemistry for precise synthetic control.

Convergent and Linear Synthesis Approaches

The construction of complex molecules like this compound can be approached through either linear or convergent strategies.

A practical example of a convergent approach in the synthesis of related structures involves the reaction of 2,4-dihydroxy benzaldehyde (B42025) with 1,3-dimercaptopropane to form a dithiane derivative, which can then be further functionalized. google.com Similarly, the synthesis of LeX analogues has been achieved through a convergent strategy where a protected trisaccharide was used as a common precursor for various derivatives. beilstein-journals.org

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial when the biological activity is dependent on a particular stereochemistry. This involves methods that control the three-dimensional arrangement of atoms in the molecule.

Achieving enantioselective synthesis, where one enantiomer is formed preferentially over the other, is a significant challenge. vulcanchem.com Techniques for stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. ethz.ch For instance, the synthesis of optically active disilanes has been achieved with high enantiomeric excess using a chiral silicon center. acs.org In the context of thiane derivatives, stereocontrol can be exerted during the formation of the heterocyclic ring or the introduction of the side chain.

One approach to achieve stereoselectivity is through asymmetric catalysis. For example, highly enantioselective addition reactions have been catalyzed by thiourea-based catalysts to produce β-amino esters with up to 98% enantioselectivity. nih.gov While not directly applied to this compound, these principles can be adapted. A stereoselective synthesis of 2,3-difunctionalised thioesters has been achieved through the nucleophilic epoxidation of 1-arylthio-1-nitroalkenes, with the stereochemistry confirmed by X-ray crystallography. rsc.org

A reaction is termed stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For instance, the halogenation of E and Z isomers of an alkene results in products that are stereoisomers of each other. masterorganicchemistry.com

Advanced Synthetic Methodologies

Metal-Catalyzed Coupling Reactions in Thioether Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds in the synthesis of thioethers. thieme-connect.com These methods offer an alternative to traditional nucleophilic substitution reactions and are particularly useful for forming aryl-sulfur bonds. thieme-connect.commdpi.com

Palladium-catalyzed couplings, such as the Migita coupling, have been historically significant for synthesizing aryl alkyl thioethers from aryl halides and thiols. thieme-connect.com Copper-catalyzed reactions have also emerged as a versatile and often more economical alternative. For example, copper(I) iodide has been used to catalyze the coupling of aryl iodides with thiols in aqueous or alcoholic solvents. thieme-connect.com The synthesis of aryl thioethers can also be achieved through the coupling of thiols with aryl boronic acids in the presence of a copper catalyst and a base in water, presenting an environmentally friendly approach. researchgate.net

The mechanism of these reactions often involves the activation of the reactants by the metal catalyst. sioc-journal.cn For instance, in some cases, the transition metal ion activates the azide (B81097) rather than the cyano group of nitriles in the synthesis of tetrazoles. sioc-journal.cn The introduction of fluorine-containing groups into molecules has also been achieved through transition-metal-catalyzed reactions. beilstein-journals.org

Photochemical and Radical-Mediated Synthesis of Alkenyl Thioethers

Photochemical and radical-mediated reactions provide alternative pathways for the synthesis of alkenyl thioethers under mild conditions. ccnu.edu.cn Visible-light-driven methods have gained significant attention for their ability to generate reactive radical intermediates. rsc.org

One such method involves the visible-light-induced activation of a halogen-bonding complex between an alkenyl bromide and a thiocyanate (B1210189) anion. rsc.org This generates an alkenyl radical and a sulfur-centered radical, which then combine to form the alkenyl thiocyanate. rsc.org These alkenyl thiocyanates are versatile building blocks for constructing diverse organosulfur compounds. rsc.org

Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols is another effective method for preparing vinyl sulfides. nih.gov This reaction can be initiated by radical initiators like ACCN or AIBN and can proceed in both organic and aqueous media. nih.gov Furthermore, radical-mediated coupling of hydrocarbon tails to polar single-chain precursors has been demonstrated for the abiotic formation of natural lipids. nih.gov

Continuous Flow Synthesis Protocols for Thiane Scaffolds

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. rsc.orgresearchgate.net This technology is increasingly being applied to the synthesis of heterocyclic scaffolds, including thianes. rsc.orgresearchgate.net

Flow synthesis can facilitate multi-step transformations and contribute to the development of greener and more sustainable processes. rsc.org For example, a flow protocol has been developed for the efficient scale-up of alkenyl thiocyanate synthesis. rsc.org The use of heated flow systems has been demonstrated for the synthesis of indoles, a different class of heterocycles, showcasing the potential for high-temperature/pressure conditions to accelerate reactions. mdpi.com The synthesis of the antiviral drug tecovirimat (B1682736) has also been achieved using a 2-step continuous flow process. rsc.org

The design of multistep flow systems is a key aspect of their successful implementation. researchgate.net This can involve the integration of reaction, separation, and purification steps into a single, continuous process.

Green Chemistry Approaches to Cyclic Thioether Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws These principles are being increasingly applied to the synthesis of thioethers.

One green approach involves the use of environmentally benign solvents. Deep eutectic solvents (DESs), which are biodegradable, non-toxic, and recyclable, have been used as catalysts and media for the synthesis of thioethers. researchgate.net For example, the reaction of 1-chloro-4-nitrobenzene (B41953) with p-thiocresol in the presence of a choline (B1196258) chloride/urea-based DES resulted in a high yield of the corresponding thioether. researchgate.net

Another green strategy is the use of odorless and stable thiol surrogates to avoid the use of foul-smelling and air-sensitive thiols. mdpi.com Xanthates, for example, can be used as thiol-free reagents for the synthesis of dialkyl or alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com Furthermore, performing reactions in water as a solvent, as seen in the copper-catalyzed synthesis of aryl thioethers, aligns with green chemistry principles. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 but 3 En 1 Yl Thiane

Transformations Involving the Thiane (B73995) Ring

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, exhibits reactivity primarily centered on the sulfur atom itself and the adjacent α-carbon atoms.

The sulfur atom in the thiane ring is in its lowest oxidation state (II) and is susceptible to oxidation. Treatment with one equivalent of a suitable oxidizing agent yields the corresponding sulfoxide (B87167), while the use of excess oxidant leads to the formation of the sulfone. The oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers.

A wide array of reagents can be employed for these transformations, with the choice of oxidant and reaction conditions determining the selectivity for the sulfoxide or sulfone. For instance, mild oxidants at controlled temperatures favor the formation of sulfoxides, whereas more potent reagents or harsher conditions drive the reaction to the sulfone state.

Table 1: Common Oxidizing Agents for Thioether Oxidation This is an interactive table. Click on the headers to sort.

| Oxidizing Agent | Typical Product | Selectivity Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry and catalyst dependent. Niobium carbide catalysis favors sulfones. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; often used for selective sulfoxide formation at low temperatures. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | A versatile and powerful oxidant; outcome depends on stoichiometry and conditions. |

The thiane ring is a thermodynamically stable six-membered ring, and as such, does not readily undergo ring-opening or rearrangement reactions compared to its strained three- and four-membered counterparts (thiiranes and thietanes). researchgate.net However, such transformations are mechanistically plausible under specific conditions, often initiated by reactions that install reactive functional groups on the ring or its substituents.

Ring-Opening: Nucleophilic ring-opening is uncommon for thiane itself but can be achieved in derivatives containing suitably placed leaving groups or by employing organometallic reagents that can coordinate to the sulfur and facilitate C-S bond cleavage. Reductive cleavage with agents like lithium in liquid ammonia (B1221849) can also open the ring.

Ring-Contraction: Ring contractions are rare but could be envisioned through multi-step sequences. For example, a Pummerer rearrangement of the corresponding sulfoxide could generate an α-thiocarbocation, which, if appropriately substituted, might undergo rearrangement with concomitant ring contraction.

Ring-Expansion: Ring expansion could potentially occur via rearrangement of a sulfonium (B1226848) ylide. Formation of an exocyclic ylide by reaction of a carbene with the sulfur atom, followed by a thieme-connect.comnih.gov-sigmatropic or Stevens rearrangement, could incorporate the carbene's carbon into the ring, leading to a seven-membered thiepane. Photochemical methods have also been explored for the ring expansion of smaller sulfur heterocycles like thietanes, suggesting a possible, though not yet demonstrated, pathway for thianes. rsc.org

The protons on the carbon atom adjacent (α) to the sulfur atom in the thiane ring (the C2 position) are acidic relative to simple alkanes. This is due to the ability of the sulfur atom to stabilize an adjacent negative charge. Treatment of 2-(but-3-en-1-yl)thiane with a strong organometallic base, such as n-butyllithium (n-BuLi), results in the deprotonation of the C2 position, generating a nucleophilic 2-thianyl carbanion. organic-chemistry.orgresearchgate.net

This lithiated intermediate is a powerful synthetic tool, analogous to the well-known 2-lithio-1,3-dithiane used in the Corey-Seebach reaction. organic-chemistry.org The thiane carbanion can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the C2 position, providing a route to more complex substituted thianes.

Table 2: Representative Reactions of the 2-Thianyl Anion This is an interactive table. Click on the headers to sort.

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | 2-Alkyl-2-(but-3-en-1-yl)thiane |

| Aldehyde | Benzaldehyde (B42025) (PhCHO) | α-(2-Thianyl)benzyl alcohol derivative |

| Ketone | Acetone ((CH₃)₂CO) | α-(2-Thianyl)propan-2-ol derivative |

| Carbon Dioxide | CO₂ (followed by workup) | 2-Thianecarboxylic acid derivative |

Reactions of the But-3-en-1-yl Unsaturated Moiety

The terminal double bond of the butenyl side chain is an electron-rich π-system that readily undergoes addition and cyclization reactions.

The terminal alkene functionality behaves as a typical double bond, participating in both electrophilic and radical addition reactions.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (H-X) or halogens (X₂), the π-bond acts as a nucleophile. The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the terminal carbon (C4' of the side chain) to form the more stable secondary carbocation at C3', which is then attacked by the nucleophile (e.g., Br⁻).

Radical Addition: In contrast, the addition of HBr in the presence of radical initiators (e.g., peroxides) proceeds via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon to form the more stable secondary radical intermediate at C3'.

Table 3: Addition Reactions to the Terminal Alkene This is an interactive table. Click on the headers to sort.

| Reagent(s) | Mechanism | Product Regiochemistry | Product Name Example (with HBr) |

|---|---|---|---|

| HBr | Electrophilic | Markovnikov | 2-(3-Bromobutyl)thiane |

| HBr, ROOR (peroxides) | Radical | Anti-Markovnikov | 2-(4-Bromobutyl)thiane |

| Br₂ in CCl₄ | Electrophilic | N/A | 2-(3,4-Dibromobutyl)thiane |

| H₂O, H₂SO₄ (cat.) | Electrophilic | Markovnikov | 4-(Thian-2-yl)butan-2-ol |

The proximity of the terminal alkene to the thiane ring allows for intramolecular cyclization reactions, typically under acidic or Lewis acidic conditions. Such reactions can be classified as intramolecular thia-Prins-type cyclizations. thieme-connect.com This type of reaction is analogous to well-established cationic cyclizations of similar systems, such as 2-alkenyl-1,3-dithiolanes, which yield bicyclic structures with high diastereoselectivity. researchgate.netnih.gov

The mechanism involves the activation of the alkene by an electrophile (E⁺), such as a proton from a Brønsted acid or a Lewis acid complex. This forms a secondary carbocation at the C3' position of the side chain. The lone pair of electrons on the sulfur atom of the thiane ring can then act as an internal nucleophile, attacking the carbocation in a 5-exo-trig or 6-endo-trig cyclization. The 6-endo-trig pathway is often favored, leading to the formation of a bicyclic sulfonium ion intermediate. This reactive intermediate is then trapped by a nucleophile (Nu⁻) present in the reaction medium, yielding a stable, functionalized bicyclic product, such as a substituted thianochroman or a related bridged system.

Hydrothiolation and Thiol-Ene Reactions

The reaction between a thiol and an alkene, known as hydrothiolation or the thiol-ene reaction, is a highly efficient method for forming carbon-sulfur bonds. wikipedia.orgalfa-chemistry.com This process, first reported in 1905, is recognized as a "click" reaction due to its high yields, rapid rates, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com In the context of this compound, this reaction can occur either inter- or intramolecularly.

The reaction typically proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This means the sulfur atom adds to the terminal carbon of the butenyl group's double bond. Two primary mechanisms are known for the thiol-ene reaction:

Free-Radical Addition: This is the most common pathway, initiated by light, heat, or a radical initiator. The process begins with the formation of a thiyl radical (RS•) from a thiol. This radical then adds to the alkene double bond of the butenyl group, creating a carbon-centered radical intermediate. A subsequent chain-transfer step, where the carbon radical abstracts a hydrogen atom from another thiol molecule, yields the final thioether product and regenerates a thiyl radical to propagate the chain. wikipedia.orgalfa-chemistry.com

Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion. This powerful nucleophile can then attack the alkene in a conjugate addition, particularly if the alkene is electron-deficient. For the unactivated butenyl group in this compound, the radical pathway is generally more favorable.

In an intermolecular reaction, an external thiol (R-SH) would react with the butenyl side chain of this compound to yield a dithioether product. However, the more compelling reactivity of this molecule lies in its potential for intramolecular reactions.

Interplay and Synergistic Reactivity Between the Thiane Ring and Butenyl Group

The defining characteristic of this compound is the covalent linkage of a thioether (the thiane ring) and an alkene (the butenyl group). This arrangement facilitates intramolecular reactions, where the two functional groups react with each other, leading to the formation of bicyclic sulfur-containing heterocycles.

The most probable intramolecular transformation is a radical cyclization, a specific variant of the thiol-ene reaction. nih.gov In this scenario, a radical is generated on the thiane moiety, which then attacks the terminal double bond of the tethered butenyl chain. This process can be initiated by abstracting a hydrogen atom from a carbon atom adjacent to the sulfur (the α-carbon). The subsequent intramolecular addition of the resulting carbon-centered radical to the alkene is a key step in forming fused ring systems.

The regioselectivity of such cyclizations is often governed by Baldwin's rules. For this compound, the cyclization of a radical at the C2 position of the thiane ring onto the butenyl chain could theoretically lead to different ring sizes. The formation of a six-membered ring via a "6-exo-trig" pathway is generally favored in radical cyclizations over the formation of a seven-membered ring ("7-endo-trig"), leading to predictable product structures. This type of cascade reaction, initiated by a single radical event, highlights the synergistic reactivity inherent in the molecule's structure. nih.gov

| Reaction Type | Reactants | Key Feature | Expected Product from this compound |

| Intermolecular Hydrothiolation | This compound + External Thiol (R-SH) | Formation of C-S bond at the butenyl chain | Dithioether |

| Intramolecular Radical Cyclization | This compound | Interaction between thiane ring and butenyl group | Fused bicyclic thioether (e.g., a thiadecalin derivative) |

Elucidation of Reaction Mechanisms in this compound Chemistry

Understanding the mechanisms governing the reactions of this compound is crucial for controlling product formation. The primary pathways involve radical intermediates, transition metal catalysis, and photochemical activation.

Radical-mediated reactions are central to the chemistry of unsaturated thioethers. In the case of an intramolecular cyclization of this compound, the process follows a classic radical chain mechanism:

Initiation: A radical is generated. This can be achieved by thermolysis or photolysis of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical then abstracts a hydrogen atom, likely from the carbon alpha to the sulfur in the thiane ring, to generate a more stable α-thioalkyl radical.

Propagation: This is a two-step process. First, the α-thioalkyl radical undergoes an intramolecular addition to the terminal double bond of the butenyl group. This cyclization step, favoring the 6-exo pathway, forms a new carbon-carbon bond and a new carbon-centered radical on what was the butenyl chain. Second, this newly formed radical abstracts a hydrogen atom from a suitable donor (like a thiol added in catalytic amounts or another molecule of the substrate), yielding the final, stable bicyclic thioether product and propagating the radical chain. nih.gov

Termination: The reaction ceases when two radicals combine or undergo disproportionation.

This radical cascade allows for the construction of complex molecular architectures from a relatively simple linear precursor. nih.gov

Transition metals offer a powerful alternative to radical initiation for mediating hydrothiolation and cyclization reactions, often with different or enhanced selectivity. core.ac.ukrsc.org Several mechanistic pathways are possible for a substrate like this compound:

Alkene Activation: Lewis acidic transition metals (e.g., Au, In, Mo) can coordinate to the butenyl double bond, activating it for nucleophilic attack. core.ac.uk The sulfur atom of the thiane ring could then act as an intramolecular nucleophile, leading to a cyclized product. This pathway often results in Markovnikov-selective additions, in contrast to the anti-Markovnikov selectivity of radical reactions.

C-H Bond Activation: Catalysts based on rhodium, ruthenium, or palladium can directly activate a C(sp³)–H bond, such as one on the carbon alpha to the sulfur atom. nih.gov This can form a metallacyclic intermediate, which can then undergo migratory insertion of the butenyl alkene group, followed by reductive elimination to yield the cyclized product.

Cobalt-Catalyzed HAT: Cobalt complexes are known to facilitate Hydrogen Atom Transfer (HAT) reactions. A cobalt-hydride species can selectively abstract a hydrogen atom to generate a radical, which then undergoes cyclization. The resulting carbon-centered radical can be trapped in a subsequent metal-mediated step, a process known as a radical-polar crossover. chemrxiv.org

These metal-catalyzed pathways provide a valuable toolkit for controlling the cyclization, offering advantages in terms of reaction conditions and selectivity. rsc.orgnih.gov

| Catalyst Type | Proposed Mechanism | Potential Advantage | Reference Systems |

| Gold (Au), Indium (In) | π-Bond Activation of Alkene | Markovnikov Selectivity | Alkenes, Alkynes, Allenes core.ac.uk |

| Palladium (Pd), Rhodium (Rh) | Chelation-Assisted C-H Activation | Direct Functionalization of Inert Bonds | Alkyl Chains, Carboxylic Acids nih.gov |

| Cobalt (Co) | Hydrogen Atom Transfer (HAT) / Radical-Polar Crossover | High Chemo- and Regioselectivity | Alkenyl Thioesters chemrxiv.org |

Photochemical methods offer a mild and efficient way to initiate radical reactions, making them ideal for the thiol-ene chemistry relevant to this compound. digitellinc.comnih.gov Activation is typically achieved using UV or visible light.

Direct Photolysis: While direct cleavage of a C-H bond by UV light is difficult, the S-H bond of a thiol is weak enough to be cleaved photolytically to generate a thiyl radical, which can initiate an intermolecular reaction.

Photoinitiation: The most common approach involves a photoinitiator, a molecule that absorbs light and fragments into reactive radicals. nih.gov Cleavage-type photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), directly form radicals upon UV irradiation. These radicals can then abstract a hydrogen from a thiol (in an intermolecular reaction) or potentially from the thiane ring to kickstart the cyclization process. illinois.edu

Photosensitization (Visible Light): Modern methods often employ photoredox catalysis. A photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant. It can then interact with the substrate or an additive to generate the necessary radical intermediate under exceptionally mild conditions, avoiding the use of high-energy UV light. rsc.orgrsc.org This approach has been successfully used for the radical cyclization of various thioethers. rsc.org

These photochemical strategies provide excellent temporal control over the reaction and are compatible with a wide range of functional groups, making them highly valuable for complex syntheses. digitellinc.comnih.gov

Computational and Theoretical Investigations of 2 but 3 En 1 Yl Thiane

Electronic Structure and Bonding Analysis

Specific quantum chemical calculations for 2-(But-3-en-1-yl)thiane have not been reported.

No specific NBO analysis for this compound has been published.

Conformational Preferences and Energy Landscapes

A conformational analysis of this compound, which would describe its preferred shapes and the energy associated with them, has not been documented.

Reaction Mechanism Modeling and Transition State Characterization

There are no available studies modeling the reaction mechanisms or characterizing the transition states for reactions involving this compound.

Thermochemical Calculations and Stability of Thiane (B73995) Systems

While general thermochemical data for thiane and some of its simpler derivatives exist, specific calculations determining the stability of this compound are not present in the literature.

Advanced Synthetic Utility and Scaffold Potential of 2 but 3 En 1 Yl Thiane

2-(But-3-en-1-yl)thiane as a Synthetic Intermediate for Molecular Complexity

This compound is a bifunctional molecule possessing two distinct reactive centers: the thiane (B73995) ring and the terminal alkene on the butenyl side chain. This duality allows it to serve as a versatile synthetic intermediate for the construction of more complex molecular architectures. The strategic manipulation of either functional group, independently or concurrently, provides pathways to a diverse range of derivatives.

The terminal alkene is susceptible to a wide array of well-established transformations. Electrophilic additions, such as hydroboration-oxidation, can introduce a primary alcohol, extending the side chain and providing a new site for functionalization. Ozonolysis cleaves the double bond to furnish an aldehyde, which can then participate in reactions like Wittig olefination or reductive amination. Epoxidation yields a reactive oxirane ring, a precursor for diols or for introducing nucleophiles.

The thiane moiety offers its own set of synthetic handles. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which modulates the polarity and geometry of the ring and can direct further reactions. For instance, sulfoxides can be used in Pummerer rearrangements or as chiral auxiliaries. Furthermore, the protons on the carbon alpha to the sulfur (C2) are acidic and can be removed with a strong base to generate a nucleophilic carbanion. This anion can then be alkylated or acylated, enabling the formation of new carbon-carbon bonds directly at the 2-position of the thiane ring. The combination of these reactive sites makes this compound a valuable building block for generating molecular diversity.

Table 1: Potential Transformations of this compound for Increasing Molecular Complexity

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

| Terminal Alkene | Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Terminal Alkene | Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde |

| Terminal Alkene | Epoxidation | m-CPBA | Epoxide (Oxirane) |

| Terminal Alkene | Dihydroxylation | OsO₄ (cat.), NMO | 1,2-Diol |

| Terminal Alkene | Halogenation | Br₂, CCl₄ | Vicinal Dibromide |

| Thiane (Sulfur) | Oxidation | H₂O₂ or m-CPBA | Sulfoxide / Sulfone |

| Thiane (C2-H) | Deprotonation-Alkylation | 1. n-BuLi; 2. R-X | C-C Bond Formation |

Scaffold Design Principles for Thiane-Based Architectures

In medicinal chemistry and materials science, a molecular scaffold serves as the core structure from which a library of compounds can be derived by adding various substituents. The design of these scaffolds is critical as it dictates the three-dimensional arrangement of functional groups and influences key physicochemical properties.

The thiane ring is an attractive scaffold for several reasons:

Defined Three-Dimensional Structure: As a saturated six-membered heterocycle, thiane adopts a stable chair conformation, similar to cyclohexane (B81311). This provides a predictable and rigid framework to orient substituents in specific axial or equatorial positions, which is crucial for optimizing interactions with biological targets like enzyme active sites or receptors.

Modulation of Physicochemical Properties: The replacement of a methylene (B1212753) group (–CH₂–) in cyclohexane with a sulfur atom introduces a polarizable heteroatom. This influences properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. The sulfur atom can also act as a hydrogen bond acceptor, a valuable feature for molecular recognition.

Designing scaffolds based on the this compound architecture allows for the exploration of chemical space by leveraging the thiane core to position the flexible butenyl side chain. This side chain can then be modified to introduce various pharmacophores or reactive groups, with their spatial orientation being dictated by the rigid thiane anchor.

Table 2: Comparison of Thiane with Analogous Six-Membered Scaffolds

| Scaffold | Key Features | Potential Applications |

| Thiane | Saturated heterocycle, chair conformation, H-bond acceptor, moderate polarity. | Bioisostere for cyclohexane/piperidine, core for CNS agents, metabolic stability modulation. |

| Cyclohexane | Saturated carbocycle, chair conformation, highly lipophilic, non-polar. | Core for lipophilic compounds, rigid linker, mimics saturated fatty acid chains. |

| Piperidine | Saturated N-heterocycle, chair conformation, H-bond donor/acceptor, basic center. | Core for alkaloids and many CNS drugs, introduces a positive charge at physiological pH. |

| Tetrahydropyran (B127337) | Saturated O-heterocycle, chair conformation, H-bond acceptor, polar. | Bioisostere for carbohydrates, improves aqueous solubility, core for various natural products. |

Applications in Cascade and Multicomponent Reactions for Novel Compound Generation

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies for building complex molecules in a single operation. nih.govtcichemicals.com These processes avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. The structure of this compound is well-suited for the design of such reactions.

A potential cascade reaction could be initiated at the terminal alkene. For instance, a radical-mediated thiol-ene coupling with a functionalized thiol could be followed by an intramolecular cyclization, where a newly introduced functional group on the appended fragment reacts with the thiane ring or a derivative thereof.

Another hypothetical cascade could involve the transformation of the sulfur atom into a sulfonium (B1226848) salt. This intermediate could then participate in a sequence involving a Michael addition from an external nucleophile, followed by a wikipedia.orgimperial.ac.uk-sigmatropic rearrangement, a known reaction pathway for allylic sulfonium ylides, ultimately generating a functionalized homoallylic thioether in a stereocontrolled manner. researchgate.net

In the context of MCRs, this compound could serve as one of the components in a reaction designed to generate novel heterocyclic systems. For example, a reaction could be designed where the alkene participates in a cycloaddition (like a Povarov reaction with an aniline (B41778) and an aldehyde), while the thiane sulfur atom acts as an internal nucleophile in a subsequent cyclization step, leading to complex, fused-ring systems in a single pot. The ability to engage multiple reactive sites in a controlled sequence makes this compound a promising substrate for the discovery of novel molecular frameworks. nih.gov

Table 3: Hypothetical Cascade/Multicomponent Reaction Concepts

| Reaction Type | Initiating Transformation | Key Steps | Potential Product Class |

| Radical Cascade | Thiol-ene coupling at the alkene | 1. Radical addition of R-SH; 2. Intramolecular cyclization of an appended functional group. | Fused or spirocyclic thiane derivatives. |

| Sulfonium Ylide Cascade | Oxidation/alkylation of thiane sulfur | 1. Formation of sulfonium salt; 2. Michael addition; 3. wikipedia.orgimperial.ac.uk-Sigmatropic rearrangement. | Complex functionalized thioethers. |

| Multicomponent Reaction | Alkene participates in cycloaddition | 1. Povarov reaction (alkene + amine + aldehyde); 2. Intramolecular attack by sulfur nucleophile. | Polycyclic nitrogen- and sulfur-containing heterocycles. |

Functional Group Interconversions and Strategic Disconnections relevant to this compound in Retrosynthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgias.ac.in For this compound, several strategic disconnections and functional group interconversions (FGIs) can be envisioned.

Strategic Disconnections: The most apparent disconnections are the C-S bonds of the thiane ring and the C-C bond connecting the side chain to the ring.

C2–C(butyl) Bond Disconnection: This is a primary disconnection strategy. It breaks the molecule into the thiane ring and the butenyl side chain. This leads to a synthon of a nucleophilic 2-thianyl anion and an electrophilic 4-halobut-1-ene. The corresponding synthetic equivalent for the thianyl anion could be 2-lithiothiane, generated by deprotonating thiane.

C–S Bond Disconnections: Disconnecting both C–S bonds of the thiane ring reveals a 1,5-difunctionalized pentane (B18724) chain and a sulfide (B99878) source. A plausible synthetic route would involve reacting 1,5-dibromopentane (B145557) with sodium sulfide. wikipedia.org An alternative disconnection at one C-S bond could suggest a precursor like 5-mercapto-1-nonene, which would require an intramolecular cyclization.

Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another to facilitate a key bond-forming step. imperial.ac.ukfiveable.me

Alkene as a Handle: In a retrosynthetic sense, the terminal alkene could be viewed as the product of another reaction. An FGI could transform it back to a primary alcohol, suggesting an elimination reaction in the forward synthesis. Alternatively, it could be traced back to an aldehyde via a Wittig-type reaction. This aldehyde, 3-(thian-2-yl)propanal, becomes the new precursor.

Thiane from Other Rings: The thiane ring itself could be the result of an FGI. For example, it could be synthesized from a tetrahydropyran precursor through ring-opening and reaction with a sulfur nucleophile, or from a 1,5-diol by converting the hydroxyl groups into good leaving groups and reacting with sodium sulfide.

These retrosynthetic strategies provide multiple flexible routes for the synthesis of this compound and its analogues. researchgate.net

Table 4: Key Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Precursors (Synthons) | Corresponding Reagents |

| Side Chain | C2(thiane)–C1(butyl) | Thian-2-yl anion + But-3-en-1-yl cation | 2-Lithiothiane + 1-Bromo-3-butene |

| Ring Formation | C2–S and C6–S | 1,5-Dihalopentane + Sulfide dianion | 1,5-Dibromopentane + Sodium sulfide |

| Ring Formation (Alternative) | C2–S and C6–S | But-3-ene-1-thiol + 1,5-Dihalopentane | But-3-ene-1-thiol + 1,5-Dibromopentane (stepwise) |

Table 5: Potential Functional Group Interconversions (FGI) in Retrosynthesis

| Target Functional Group | FGI Precursor Group | Forward Reaction Type | Example Precursor Molecule |

| Terminal Alkene (on side chain) | Primary Alcohol | Dehydration/Elimination | 4-(Thian-2-yl)butan-1-ol |

| Terminal Alkene (on side chain) | Aldehyde | Wittig Reaction | 3-(Thian-2-yl)propanal |

| Thiane | 1,5-Diol | Nucleophilic Substitution | Pentane-1,5-diol |

| Thiane | Tetrahydropyran | Ring Opening/Substitution | 2-(But-3-en-1-yl)tetrahydropyran |

Future Research Directions and Emerging Challenges in 2 but 3 En 1 Yl Thiane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign synthetic routes to 2-(but-3-en-1-yl)thiane and related structures is a paramount objective. Future research should prioritize the development of methodologies that adhere to the principles of green chemistry, minimizing waste and energy consumption.

Key research focuses should include:

Catalytic Approaches: Investigation into transition-metal-catalyzed and organocatalytic methods for the construction of the thiane (B73995) ring and the introduction of the butenyl side chain is a promising area. youtube.com These methods often offer higher efficiency and selectivity compared to classical synthetic approaches. The development of catalysts that can be easily recovered and reused would further enhance the sustainability of these processes.

One-Pot Syntheses: Designing multi-component, one-pot reactions for the assembly of this compound from simple, readily available starting materials would significantly improve synthetic efficiency. This approach reduces the number of purification steps, saving time and resources.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound could offer advantages in terms of scalability, safety, and process control. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purities.

| Methodology | Potential Advantages | Key Challenges |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost, toxicity, and removal from the final product. |

| Organocatalysis | Low toxicity, stability to air and moisture, and availability of chiral catalysts. | Lower catalytic activity compared to metal catalysts, requiring higher catalyst loadings. |

| One-Pot Reactions | Reduced waste, time, and cost; increased operational simplicity. | Cross-reactivity of reagents and intermediates; optimization of reaction conditions for multiple steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control; improved heat and mass transfer. | Initial setup cost; potential for clogging with solid byproducts. |

Exploration of Untapped Reactivity Profiles

The bifunctional nature of this compound, possessing both a thiane ring and a terminal alkene, presents a rich landscape for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of both these moieties.

Thiane Ring Manipulations: The sulfur atom in the thiane ring can be targeted for oxidation to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the molecule's chemical and physical properties. Furthermore, ring-opening and ring-expansion reactions could provide access to a diverse range of sulfur-containing acyclic and larger heterocyclic compounds.

Alkene Functionalization: The terminal double bond of the butenyl side chain is a versatile handle for a wide array of chemical transformations. Future studies should explore reactions such as:

Radical Additions: The addition of various radicals across the double bond can introduce a wide range of functional groups. youtube.comlibretexts.org Understanding the regioselectivity of these additions will be crucial. nih.gov

Metathesis Reactions: Cross-metathesis with other alkenes could be employed to elaborate the side chain, leading to more complex derivatives.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to truncate the side chain, yielding valuable aldehyde or carboxylic acid derivatives.

| Reaction Type | Potential Products | Research Focus |

| Sulfur Oxidation | Sulfoxides, Sulfones | Selective oxidation methods, exploring the reactivity of the oxidized products. |

| Radical Addition | Functionalized alkanes | Regioselectivity of addition, scope of radical partners. |

| Cross-Metathesis | Substituted alkenes | Catalyst selection, E/Z selectivity of the resulting double bond. |

| Oxidative Cleavage | Aldehydes, Carboxylic acids | Mild and selective cleavage conditions, functional group tolerance. |

Advanced Stereochemical Control in Complex Derivatives

The development of methods for the stereoselective synthesis of this compound derivatives is a significant challenge and a key area for future research. Controlling the stereochemistry at the C2 position of the thiane ring and any newly generated stereocenters on the side chain is crucial for applications in areas such as medicinal chemistry and materials science.

Future research directions in this area include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to induce enantioselectivity in the synthesis of the thiane ring is a primary goal. researchgate.net The development of catalytic systems that can control the formation of specific stereoisomers with high enantiomeric excess is highly desirable.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of key bond-forming reactions. acs.org Subsequent removal of the auxiliary would provide access to enantiomerically enriched products.

Substrate-Controlled Diastereoselective Reactions: For substrates that already contain stereocenters, investigating how these existing centers influence the stereochemical outcome of subsequent reactions is essential for the synthesis of complex diastereomerically pure compounds.

Integration with Machine Learning and AI in Organic Synthesis Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis, and these tools can be leveraged to accelerate research on this compound.

Potential applications include:

Reaction Optimization: ML algorithms can be used to rapidly identify optimal reaction conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments, saving time and resources. bohrium.comduke.edu

Predictive Modeling: AI models can be trained on existing reaction data to predict the outcomes of new reactions, helping researchers to prioritize experiments and avoid unproductive synthetic routes.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that might be overlooked by human chemists. beilstein-journals.org

| AI/ML Application | Potential Impact on Research | Data Requirements |

| Reaction Optimization | Faster development of high-yielding synthetic protocols. | A small dataset of initial experimental results. |

| Predictive Modeling | Increased success rate of planned reactions. | Large datasets of related chemical transformations. |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. | Extensive databases of known chemical reactions. |

Computational Predictions for New Transformations and Properties

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity and properties of this compound, guiding experimental efforts.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of potential reactions, providing a deeper understanding of the reaction mechanisms and helping to explain observed selectivities. researchgate.netsciepub.com

Prediction of Reactivity: Computational methods can be employed to calculate molecular properties such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Spectroscopic and Property Prediction: Computational tools can predict various spectroscopic properties (e.g., NMR, IR) and physicochemical properties of this compound and its derivatives, aiding in their characterization and the design of molecules with specific desired properties. mdpi.com

| Computational Method | Information Gained | Experimental Correlation |

| DFT Calculations | Reaction pathways, transition state energies, activation barriers. | Kinetic studies, product distribution analysis. |

| Molecular Orbital Analysis | Identification of nucleophilic and electrophilic centers. | Regioselectivity of reactions. |

| Spectroscopic Prediction | Predicted NMR chemical shifts, IR vibrational frequencies. | Comparison with experimental spectra for structural confirmation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.